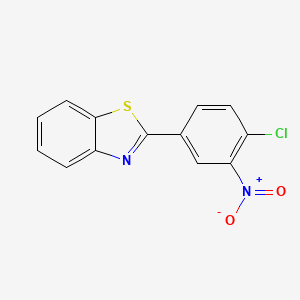

![molecular formula C16H20N2O2 B5787944 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5787944.png)

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves innovative methods to incorporate various functional groups that impact the compound's reactivity and physical properties. One approach utilizes N,N-dimethylformamide (DMF) as a carbon synthon for the synthesis of N-heterocycles, highlighting DMF's role in heterocycle syntheses through its methyl, acyl, and amino groups. This method has been applied to produce a range of pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones in moderate to good yields, utilizing elemental iodine without metals or peroxides, demonstrating the versatility and efficiency of DMF in organic synthesis (Li, Ren, Ding, Wang, & Ma, 2021).

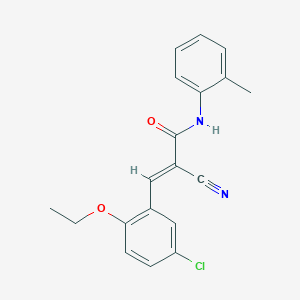

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often complex and requires detailed analysis to understand. The halogenated hydrocarbon amination reaction produces compounds with distinct structures confirmed by various spectroscopic methods. For instance, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide's structure was elucidated using elemental analysis, IR, 1H NMR, MS, and X-ray diffraction, showcasing the compound's monoclinic system and three-dimensional structure through weak hydrogen bonds among molecules (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, Sun, & Tie-min, 2012).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, leading to a diverse range of functionalized compounds. The Newman–Kwart rearrangement has been applied to synthesize quinolin-6-ylthioacetamides and quinolin-6-ylpropanamides, demonstrating the method's utility in producing linker isomers of quinolin-6-yloxyacetamide fungicides. This rearrangement allows the replacement of the oxygen atom in the original lead structures with a sulfur atom or a methylene bridge, showcasing the chemical versatility of quinoline derivatives (Kessabi, Quaranta, Beaudegnies, & Lamberth, 2016).

Mechanism of Action

Target of Action

Researchers aiming to develop less toxic and more potent quinoline derivatives should explore these aspects . If you have any additional questions or need further clarification, feel free to ask! 😊

properties

IUPAC Name |

N,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)16(20)18(4)9-13-8-12-7-11(3)5-6-14(12)17-15(13)19/h5-8,10H,9H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXSOYZMNVRXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B5787861.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)

![4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)

![methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)

![3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5787930.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)

![6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)